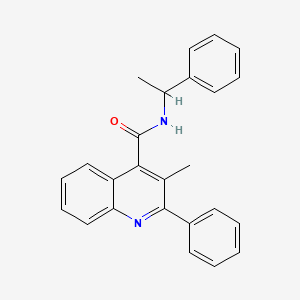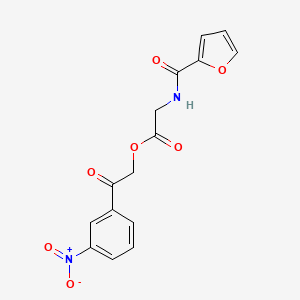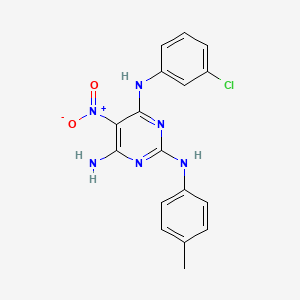
N-(5-Dodecanamido-2-nitrophenyl)dodecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Dodecanamido-2-nitrophenyl)dodecanamide is an organic compound characterized by the presence of two dodecanamide groups attached to a nitrophenyl ring. This compound is notable for its unique structure, which combines long aliphatic chains with a nitro-substituted aromatic ring, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Dodecanamido-2-nitrophenyl)dodecanamide typically involves the reaction of 5-nitro-2-aminophenol with dodecanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an amide bond between the amine group of the nitrophenyl compound and the acyl chloride. The reaction conditions generally require an inert atmosphere and a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery and recycling would also be integral to the industrial process to minimize waste and environmental impact.
化学反应分析
Types of Reactions
N-(5-Dodecanamido-2-nitrophenyl)dodecanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a Lewis acid catalyst.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution under reflux conditions.
Major Products Formed
Reduction: Formation of N-(5-Dodecanamido-2-aminophenyl)dodecanamide.
Substitution: Formation of meta-substituted derivatives depending on the electrophile used.
Hydrolysis: Formation of dodecanoic acid and 5-nitro-2-aminophenol.
科学研究应用
N-(5-Dodecanamido-2-nitrophenyl)dodecanamide has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of long aliphatic chains on the reactivity of nitroaromatic compounds.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential as a drug delivery agent, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the development of surfactants and emulsifiers due to its amphiphilic properties.
作用机制
The mechanism of action of N-(5-Dodecanamido-2-nitrophenyl)dodecanamide largely depends on its application. In biological systems, its amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other biomolecules.
相似化合物的比较
Similar Compounds
- N-(2-Hydroxy-5-nitrophenyl)dodecanamide
- Dodecanamide, N-(2-hydroxyethyl)-
- Dodecanamide, N,N-diethyl-
Uniqueness
N-(5-Dodecanamido-2-nitrophenyl)dodecanamide is unique due to the presence of two long dodecanamide chains and a nitro-substituted aromatic ring. This combination imparts distinct amphiphilic properties and reactivity patterns, differentiating it from similar compounds that may have shorter chains or different substituents on the aromatic ring.
属性
分子式 |
C30H51N3O4 |
|---|---|
分子量 |
517.7 g/mol |
IUPAC 名称 |
N-[3-(dodecanoylamino)-4-nitrophenyl]dodecanamide |
InChI |
InChI=1S/C30H51N3O4/c1-3-5-7-9-11-13-15-17-19-21-29(34)31-26-23-24-28(33(36)37)27(25-26)32-30(35)22-20-18-16-14-12-10-8-6-4-2/h23-25H,3-22H2,1-2H3,(H,31,34)(H,32,35) |
InChI 键 |
IMVDLCUHIXXXPD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)CCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(acetylamino)phenyl]-N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12464996.png)

![4-(methoxycarbonyl)phenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12465001.png)

![6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-diyldimethanol](/img/structure/B12465008.png)



![4-benzyl-3-[(4-bromobenzyl)sulfanyl]-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B12465057.png)
![N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B12465062.png)
![N-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide](/img/structure/B12465063.png)
![2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 4-{[(3-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12465068.png)

![2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-({4-[(4-chlorophenyl)sulfanyl]phenyl}amino)-4-oxobutanoate](/img/structure/B12465078.png)
